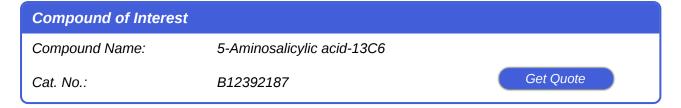


A Comparative Guide to Analytical Methods for 5-Aminosalicylic Acid Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of 5-Aminosalicylic acid (5-ASA, Mesalamine) and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in biological matrices. The use of a stable isotope-labeled internal standard, such as **5-Aminosalicylic acid-13C6**, is a critical component for achieving the highest accuracy and precision in these assays.[1] While direct inter-laboratory comparison data using **5-Aminosalicylic acid-13C6** is not publicly available, this document compiles and compares the performance of several validated methods from the scientific literature, providing a framework for laboratory professionals to select and implement the most suitable method for their research needs.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most prevalent methods for the bioanalysis of these compounds.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for 5-ASA and Ac-5-ASA quantification.

Table 1: Comparison of HPLC-ESI-MS/MS and HPLC-Fluorimetric Detection Methods



Parameter	HPLC-ESI-MS/MS Method[2]	HPLC with Fluorimetric Detection[3]	
Internal Standard	4-Aminosalicylic acid (4-ASA) and N-acetyl-4-ASA	N-Acetyl-anthranilic acid	
Matrix	Human Plasma	Human Plasma and Urine	
Linearity Range (5-ASA)	50 - 4000 ng/mL	0.1 ng/mL - 8 μg/mL	
Linearity Range (Ac-5-ASA)	50 - 4000 ng/mL	0.1 ng/mL - 8 μg/mL	
Lower Limit of Quantification (LLOQ) (5-ASA)	50 ng/mL	Not explicitly stated, Lower limit of detection is 20 ng/mL	
Lower Limit of Quantification (LLOQ) (Ac-5-ASA)	50 ng/mL	Not explicitly stated, Lower limit of detection is 20 ng/mL	
Within-run Precision (RSD%) (5-ASA)	≤ 6.3%	< 6.7%	
Between-run Precision (RSD%) (5-ASA)	≤ 11%	< 25.4%	
Within-run Precision (RSD%) (Ac-5-ASA)	≤ 8.0%	< 6.7%	
Between-run Precision (RSD%) (Ac-5-ASA)	≤ 10%	< 25.4%	
Accuracy (Bias%) (5-ASA)	-8.4% to 7.9%	Not explicitly stated	
Accuracy (Bias%) (Ac-5-ASA)	-7.9% to 8.0%	Not explicitly stated	
Recovery (5-ASA)	>90%	Not explicitly stated	
Recovery (Ac-5-ASA)	>95%	Not explicitly stated	

Table 2: Comparison of LC-MS/MS Methods with Different Sample Preparation



Parameter	LC-MS/MS with Protein Precipitation[2]	LC-MS/MS with Derivatization and LLE[4]	LC-MS/MS with Liquid-Liquid Extraction[5]
Internal Standard	4-ASA and N-acetyl-4- ASA	N-acetyl-4-ASA and N-propionyl-4-ASA	N-Acetyl mesalamine D3
Matrix	Human Plasma	Human Plasma	Human Plasma
Linearity Range (5-ASA)	50 - 4000 ng/mL	318 pmol/mL (LLOQ)	2 - 1500 ng/mL
Linearity Range (Ac-5-ASA)	50 - 4000 ng/mL	126 pmol/mL (LLOQ)	10 - 2000 ng/mL
LLOQ (5-ASA)	50 ng/mL	318 pmol/mL	2 ng/mL
LLOQ (Ac-5-ASA)	50 ng/mL	126 pmol/mL	10 ng/mL
Intra-day Precision (RSD%) (5-ASA)	≤ 6.3%	Not explicitly stated	1.60 - 8.63%
Inter-day Precision (RSD%) (5-ASA)	≤ 11%	Not explicitly stated	2.14 - 8.67%
Intra-day Precision (RSD%) (Ac-5-ASA)	≤ 8.0%	Not explicitly stated	0.99 - 5.67%
Inter-day Precision (RSD%) (Ac-5-ASA)	≤ 10%	Not explicitly stated	1.72 - 4.89%
Intra-day Accuracy (%) (5-ASA)	-8.4% to 7.9%	Not explicitly stated	102.70 - 105.48%
Inter-day Accuracy (%) (5-ASA)	Not explicitly stated	Not explicitly stated	100.64 - 103.87%
Intra-day Accuracy (%) (Ac-5-ASA)	-7.9% to 8.0%	Not explicitly stated	99.64 - 106.22%
Inter-day Accuracy (%) (Ac-5-ASA)	Not explicitly stated	Not explicitly stated	100.71 - 104.27%



Experimental Protocols Method 1: HPLC-ESI-MS/MS with Protein Precipitation[2]

This method provides a straightforward approach for the simultaneous determination of 5-ASA and Ac-5-ASA in human plasma.

- Sample Preparation:
 - To a 100 μL plasma sample, add the internal standards (4-ASA and N-Ac-4-ASA).
 - Precipitate proteins by adding methanol.
 - Vortex and centrifuge the sample.
 - Inject the supernatant into the HPLC system.
- Chromatographic Conditions:
 - Column: C18 column.
 - Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3): acetonitrile = 85:15 (v/v).
 - Flow Rate: 0.2 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI), negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Transitions:
 - 5-ASA: m/z 152 -> 108
 - N-Ac-5-ASA: m/z 194 -> 150 and 194 -> 107

Method 2: HPLC with Derivatization and Liquid-Liquid Extraction[4]



This method involves a derivatization step to improve the lipophilicity and extractability of 5-ASA.

- Sample Preparation:
 - Deproteinate plasma sample with perchloric acid.
 - Add internal standards (N-acetyl-4-ASA and a precursor for N-propionyl-4-ASA).
 - Derivatize 5-ASA and 4-ASA with propionic anhydride to form N-propionyl derivatives.
 - Perform liquid-liquid extraction of all N-acyl-ASA-derivatives.
 - Evaporate the organic layer and reconstitute the residue for injection.
- Chromatographic Conditions:
 - Column: Purospher RP-18e, 5 μm, 250-4 mm with a precolumn.
 - Mobile Phase: Not explicitly detailed in the abstract.
 - Flow Rate: 1 mL/min.
- · Detection:
 - UV photodiode-array detector (λ = 313 nm).
 - Fluorescence detector (λexc = 300 nm / λemiss = 406 nm) in tandem.

Method 3: LC-MS/MS with Liquid-Liquid Extraction[5]

This method utilizes a deuterated internal standard for improved accuracy in a bioequivalence study.

- Sample Preparation:
 - To a plasma sample, add the internal standard (N-Acetyl mesalamine D3).
 - Perform liquid-liquid extraction.



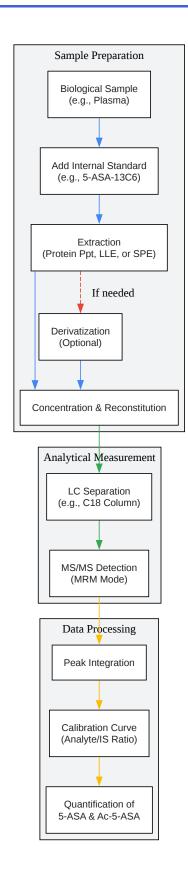
- Inject a small volume (5 μL) of the processed sample into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 μm).
 - Mobile Phase: 10 mM ammonium acetate and methanol (85:15, v/v).
 - Flow Rate: 0.6 mL/min.
- Mass Spectrometry:
 - Ionization: Not explicitly stated.
 - Acquisition Mode: Not explicitly stated, but implied to be MRM.

Visualizations

General Workflow for 5-ASA Analysis

The following diagram illustrates a typical workflow for the analysis of 5-ASA and its metabolites in biological samples.





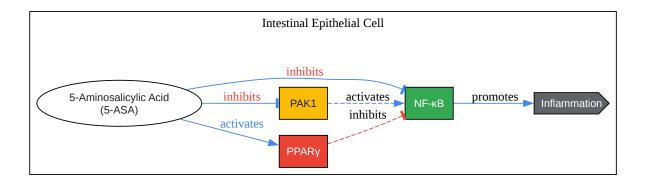
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Caption: General workflow for 5-ASA bioanalysis.



Signaling Pathway of 5-ASA

This diagram depicts the known mechanism of action of 5-Aminosalicylic acid.



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Caption: Mechanism of action of 5-ASA.

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